

A Comparative Spectroscopic Guide to 4-Acetamido-2-aminobenzenesulfonic Acid and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Acetamido-2-aminobenzenesulfonic acid
Cat. No.:	B042591

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectral comparison of **4-Acetamido-2-aminobenzenesulfonic acid** and its representative derivatives. The data presented is intended to aid in the identification, characterization, and quality control of these compounds, which are valuable intermediates in the synthesis of pharmaceuticals and dyes.

Introduction

4-Acetamido-2-aminobenzenesulfonic acid is a substituted aromatic sulfonic acid containing key functional groups that make it a versatile building block in organic synthesis. Derivatization of its amino and acetamido groups can lead to a wide range of compounds with diverse biological and chemical properties. Understanding the spectral characteristics of these derivatives is crucial for confirming their structure and purity. This guide presents a side-by-side comparison of the key spectroscopic data for the parent compound and two representative derivatives.

Quantitative Spectral Data Comparison

The following table summarizes the key spectral data (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) for **4-Acetamido-2-aminobenzenesulfonic acid** and two of its derivatives.

Compound	¹ H NMR (δ , ppm)	¹³ C NMR (δ , ppm)	IR (ν , cm^{-1})	Mass Spec (m/z)
4-Acetamido-2-aminobenzenesulfonic acid	9.17 (s, 1H, SO ₃ H), 7.84-7.77 (m, 2H, Ar-H), 7.49-7.10 (m, 1H, Ar-H), 2.04 (s, 3H, COCH ₃)	168.5 (C=O), 145.2, 138.7, 129.5, 125.1, 122.8, 118.9 (Ar-C), 24.2 (CH ₃)	3380 (N-H), 3080 (Ar C-H), 1680 (C=O amide), 1590 (C=C), 1170 (S=O), 1040 (S=O)	230.04 (M ⁺)
N-(4-sulfamoylphenyl)acetamide (Derivative 1)	10.21 (s, 1H, NH), 7.85 (d, 2H, Ar-H), 7.75 (d, 2H, Ar-H), 7.21 (s, 2H, SO ₂ NH ₂), 2.08 (s, 3H, COCH ₃)	169.1 (C=O), 142.3, 138.9, 127.1, 119.0 (Ar-C), 24.5 (CH ₃)	3350, 3250 (N-H), 3100 (Ar C-H), 1670 (C=O amide), 1595 (C=C), 1330, 1160 (SO ₂)	214.04 (M ⁺)
4-Acetamido-3-(benzylideneamino)benzoic acid (Derivative 2)	11.42 (s, 1H, COOH), 8.50 (s, 1H, N=CH), 8.32 (d, 1H, Ar-H), 7.95-7.45 (m, 7H, Ar-H), 2.04 (s, 3H, COCH ₃)	169.2 (C=O, amide), 167.5 (C=O, acid), 162.1 (N=CH), 145.0, 138.2, 135.5, 131.8, 130.5, 129.1, 128.8, 125.4, 122.3 (Ar-C), 24.8 (CH ₃)	3300 (O-H), 3050 (Ar C-H), 1685 (C=O, acid), 1660 (C=O, amide), 1625 (C=N), 1580 (C=C)	282.10 (M ⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.[1][2]

- Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The solution was then filtered through a glass wool plug into a 5 mm NMR tube.[3][4]
- Data Acquisition: The spectra were acquired at room temperature. For ¹H NMR, a standard pulse sequence was used with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence was employed, and a larger number of scans were accumulated due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectra were obtained using a FT-IR spectrometer.

- Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then compressed in a die under high pressure to form a transparent pellet.
- Data Acquisition: The KBr pellet was placed in the sample holder of the spectrometer, and the spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet was also recorded and subtracted from the sample spectrum.
- Data Analysis: The positions of the absorption bands (ν) are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra were recorded on a mass spectrometer, typically using Electron Ionization (EI) or Electrospray Ionization (ESI).[5]

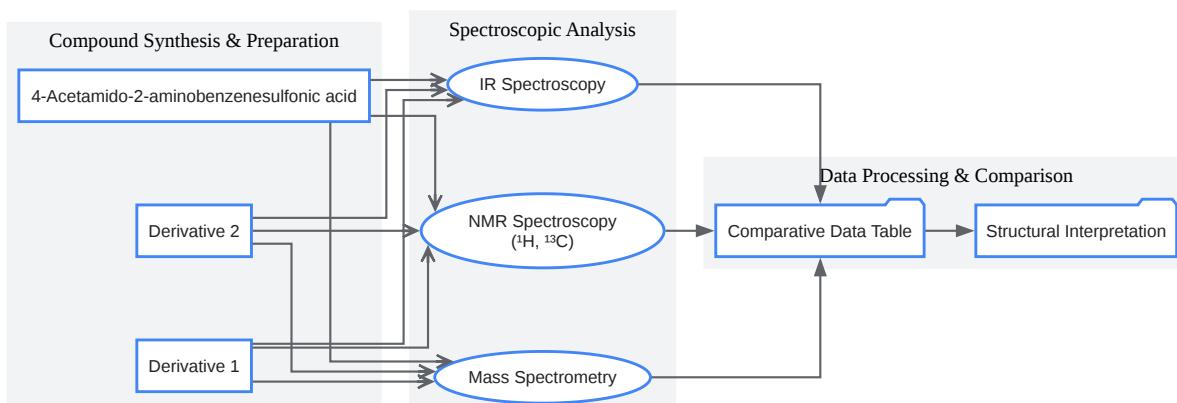
- Sample Introduction: The sample was introduced into the ion source, either directly as a solid or liquid, or after separation by gas chromatography (GC-MS).
- Ionization: In EI, the sample molecules were bombarded with a high-energy electron beam, causing ionization and fragmentation. In ESI, the sample in solution was sprayed into the ion

source, creating charged droplets from which ions are desorbed.[5]

- Mass Analysis: The resulting ions were separated according to their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The abundance of each ion was measured by a detector, and a mass spectrum was generated, plotting ion abundance versus m/z.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral comparison of **4-Acetamido-2-aminobenzenesulfonic acid** and its derivatives.



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